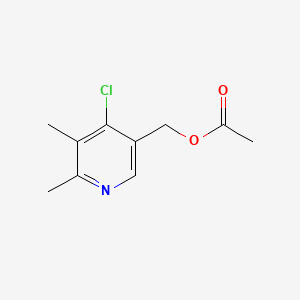

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

Beschreibung

BenchChem offers high-quality 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-7(2)12-4-9(10(6)11)5-14-8(3)13/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVAPJHOKMWRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)COC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675509 | |

| Record name | (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-97-2 | |

| Record name | (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine: Properties, Synthesis, and Application

Introduction

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, identified by CAS number 1159976-97-2, is a highly functionalized pyridine derivative of significant interest in pharmaceutical development.[1] Its structural architecture, featuring a reactive chlorine atom at the 4-position and an acetoxymethyl group, makes it a pivotal intermediate in the synthesis of a class of drugs known as proton pump inhibitors (PPIs). These drugs, including the widely recognized omeprazole, are staples in the treatment of acid-related gastrointestinal disorders. This guide provides an in-depth analysis of its chemical properties, a logical framework for its synthesis, and a discussion of its reactivity and applications for professionals in chemical research and drug development.

Physicochemical and Safety Characteristics

Precise experimental data for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is not extensively documented in publicly available literature, a common scenario for specialized intermediates. However, its core properties can be calculated, and handling guidelines can be inferred from its structure and data from closely related precursors.

Core Properties

| Property | Value / Information | Source |

| IUPAC Name | (4-chloro-2,3-dimethylpyridin-5-yl)methyl acetate | - |

| Synonyms | 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine; 4-Chloro-5,6-dimethyl-3-pyridinemethanol 3-Acetate | [1] |

| CAS Number | 1159976-97-2 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | Calculated |

| Molecular Weight | 213.66 g/mol | Calculated |

| Appearance | Not specified; likely a solid at room temperature based on similar structures. | Inferred |

| Melting/Boiling Point | No data available. For comparison, the related precursor 4-Chloro-2,3-dimethylpyridine N-Oxide has a melting point of 106.0 to 110.0 °C. | |

| Solubility | No data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1] |

Safety & Handling

While specific hazard classifications for this compound are not available, its structure as a chlorinated pyridine derivative warrants careful handling.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

-

First Aid: In case of contact, move the victim to fresh air. If on skin, remove contaminated clothing and rinse the affected area. For eye contact, flush with pure water for at least 15 minutes. If ingested, rinse the mouth with water. Seek medical attention if symptoms persist.[1]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Firefighters should wear self-contained breathing apparatus.[1]

Proposed Synthesis Pathway

The synthesis of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a multi-step process that logically builds complexity on a simple pyridine scaffold. The following pathway is a scientifically sound approach derived from established pyridine chemistry and patent literature for related PPI intermediates.

The process begins with the readily available 2,3,5-trimethylpyridine (collidine).

-

N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This step serves a crucial dual purpose: it deactivates the ring toward unwanted side reactions while simultaneously activating the 4-position for the subsequent nitration step.

-

Electrophilic Nitration: The N-oxide is subjected to strong nitrating conditions (e.g., a mixture of nitric and sulfuric acid) to introduce a nitro group at the 4-position.

-

Deoxygenative Chlorination: The 4-nitro group is then replaced by a chlorine atom. This transformation often involves deoxygenation of the N-oxide and can be achieved using reagents like phosphorus oxychloride (POCl₃) or acetyl chloride. This step re-establishes the pyridine aromaticity and installs the key reactive handle.

-

Side-Chain Functionalization (Acetoxymethylation): The final step involves converting the methyl group at the 5-position into an acetoxymethyl group. A plausible and field-proven method for this is a two-step sequence:

-

Radical Bromination: The 5-methyl group is selectively brominated using a radical initiator like N-Bromosuccinimide (NBS) and a light or radical source.

-

Nucleophilic Substitution: The resulting bromomethyl intermediate is treated with an acetate salt, such as potassium acetate, to install the acetoxymethyl group via an Sₙ2 reaction.

-

Chemical Reactivity and Core Applications

The utility of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is defined by the reactivity of the chlorine atom at the 4-position of the pyridine ring.

Mechanism of Reactivity

The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing character of the ring nitrogen atom polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. This reactivity is the cornerstone of its application in drug synthesis. Protonation or Lewis acid coordination at the pyridine nitrogen can further enhance the reaction rate by increasing the electrophilicity of the ring.

Application in Proton Pump Inhibitor (PPI) Synthesis

The primary application of this intermediate is in the construction of PPIs like omeprazole. The core synthetic strategy involves coupling the pyridine unit with a substituted 2-mercaptobenzimidazole derivative. The sulfur atom of the mercaptobenzimidazole acts as the nucleophile, displacing the chloride from the pyridine ring to form a thioether linkage. This thioether is then oxidized to the final sulfoxide drug.

Exemplary Experimental Protocol: Thioether Formation

The following protocol describes the synthesis of the thioether intermediate for omeprazole using a closely related and well-documented pyridine precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This procedure exemplifies the crucial SₙAr coupling reaction central to the application of these intermediates.[2]

Objective: To synthesize 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[3]

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Prepare the Nucleophile: In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to approximately 70-90°C.

-

Add Mercaptobenzimidazole: To the basic ethanol solution, add 2-mercapto-5-methoxybenzimidazole portion-wise. This deprotonates the thiol, forming the highly nucleophilic thiolate anion.

-

Initiate Coupling: In a separate vessel, dissolve the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Reaction Execution: Add the aqueous solution of the pyridine hydrochloride to the thiolate solution. Maintain the reaction mixture at reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. The crude product can be isolated by filtration, washed with water to remove inorganic salts, and then dried.

-

Purification: If necessary, the isolated solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure thioether intermediate.

This self-validating protocol demonstrates the practical application of the SₙAr reactivity, providing a reliable foundation for researchers working with similar chlorinated pyridine synthons.

Conclusion

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a specialized yet highly valuable chemical intermediate. While comprehensive public data on its properties is limited, a robust understanding of its synthesis and reactivity can be constructed from fundamental principles of organic chemistry and data on analogous structures. Its role as a key building block in the synthesis of proton pump inhibitors underscores its importance in medicinal chemistry. The strategic placement of its functional groups—a reactive chloride for coupling and an acetoxymethyl moiety for further modification or influencing pharmacokinetic properties—makes it a prime example of a purpose-designed molecule for complex drug synthesis. Researchers and drug development professionals can leverage the insights and protocols outlined in this guide to effectively utilize this and similar pyridine intermediates in their synthetic campaigns.

References

Sources

An In-depth Technical Guide to 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern synthetic chemistry, 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine holds significant importance, particularly in the landscape of pharmaceutical development. This technical guide, curated for the discerning researcher and drug development professional, moves beyond rudimentary data to provide a comprehensive understanding of this pivotal molecule. Herein, we delve into its fundamental chemical identity, explore its critical role in the synthesis of proton pump inhibitor metabolites, and furnish detailed protocols for its handling and potential analytical characterization. Our objective is to equip you with the foundational knowledge and practical insights necessary to leverage this compound's synthetic utility to its fullest potential.

Core Molecular Identity

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry. Its structure is characterized by a pyridine ring functionalized with two methyl groups at positions 2 and 3, a chloro group at position 4, and an acetoxymethyl group at position 5.

Molecular Formula: C₁₀H₁₂ClNO₂[1]

Molecular Weight: 213.661 g/mol [1]

Chemical Structure:

Caption: Generalized workflow for the synthesis and application of the title compound.

Physicochemical and Analytical Data

Detailed experimental data on the physicochemical properties of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine are not extensively published. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Analytical Characterization:

The identification and quantification of this compound would typically rely on standard analytical techniques used in organic chemistry:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be a highly sensitive and selective method for the detection and quantification of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, particularly in complex matrices such as reaction mixtures or biological samples. A similar methodology has been developed for the trace analysis of the related compound, 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, in esomeprazole magnesium drug substance.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation and confirmation of the compound. The spectra would show characteristic signals for the aromatic protons on the pyridine ring, the methyl groups, the methylene protons of the acetoxymethyl group, and the acetyl methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O of the ester group, C-O stretching, and vibrations associated with the substituted pyridine ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine. The following guidelines are based on available safety data sheets for this compound and related chemical structures.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious, flame-resistant clothing. Handle with appropriate chemical-resistant gloves that have been inspected prior to use.

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with appropriate cartridges.

Handling:

-

Handle in a well-ventilated area to avoid the formation of dust and aerosols.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Avoid contact with skin and eyes.

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials and foodstuff containers.

Experimental Protocols

While a specific synthesis protocol for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is not available, the following is a representative experimental protocol for the analysis of a structurally similar compound, which can be adapted by a skilled analytical chemist.

Protocol: Trace Analysis of a Pyridine Intermediate by LC-MS/MS

This protocol is adapted from the validated method for 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in esomeprazole magnesium and should be optimized for the specific analyte. [2][3] Objective: To develop and validate a method for the quantitative determination of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine at trace levels.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a mass spectrometric detector (LC-MS/MS).

Materials:

-

Reference standard of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Hypersil BDS C18 column (or equivalent)

Procedure:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 60:40, v/v). The pH of the buffer may need to be optimized.

-

Preparation of Standard Solutions: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create a series of standard solutions for calibration.

-

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Flow Rate: 0.7 mL/min (to be optimized)

-

Column Temperature: 40 °C (to be optimized)

-

Injection Volume: 20 µL (to be optimized)

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The precursor and product ions for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine will need to be determined.

-

-

Validation: Validate the method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

-

Methyl Acetate - Safety Data Sheet. (2019, March 25). Available at: [Link]

-

Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. (2025, August 9). Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. JOCPR. Available at: [Link]

-

Synthesis of omeprazole..[4] ResearchGate. Available at: [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]

-

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. PubChem. Available at: [Link]

-

Methyl acetate. Penta chemicals. (2025, April 23). Available at: [Link]

-

Total synthesis of 5-hydroxyomeprazole. Semantic Scholar. Available at: [Link]

- Intermediates for the preparation of omeprazole - Patent 0103553. (1984, March 21).

- WO2010134099A1 - One pot process for preparing omeprazole and related compounds. Google Patents.

-

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem. Available at: [Link]

-

NMAM 5th Edition - Methods by Chemical Name. NIOSH | CDC. Available at: [Link]

-

CAS 1159976-97-2 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine ... Available at: [Link]

-

5-acetoxymethyl-2,3-dimethyl-4-chloropyridine suppliers USA. Available at: [Link]

Sources

- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

Solubility of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Predicted Solubility Profile

The structure of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, with its combination of a polar pyridine ring, a halogen substituent, and an ester group, suggests a nuanced solubility profile. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ester group provides a polar site. The chlorine atom and the methyl groups contribute to the molecule's lipophilicity.

Based on the principle of "like dissolves like," we can predict its general solubility behavior in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen and the carbonyl oxygen of the ester. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents have significant dipole moments and can interact with the polar regions of the molecule. Good solubility is anticipated in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit the solubility in non-polar solvents. Low solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact favorably with the chloro-substituent and the rest of the molecule. Good solubility is predicted.

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding potential with the pyridine nitrogen and ester carbonyl. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Good | Strong dipole-dipole interactions with the polar functional groups. |

| Non-polar | Hexane, Toluene | Low | The molecule's polarity is too high for significant interaction with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Good | Favorable interactions with the chloro-substituent and overall molecular structure. |

Conceptual Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Caption: Intermolecular forces in dissolution.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine in the same solvent.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety Precautions

-

Always handle 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine and organic solvents in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Consult the Safety Data Sheet (SDS) for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine and each solvent for specific hazard information and handling procedures.[1]

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility workflow.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |

| e.g., Hexane | 25 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Conclusion

While pre-existing quantitative data on the solubility of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine in organic solvents is limited, a thorough understanding of its chemical structure and the principles of solubility allows for rational prediction of its behavior. This guide provides a robust theoretical framework and a detailed experimental protocol to enable researchers to empirically determine the solubility of this compound in a reliable and reproducible manner. Accurate solubility data is a critical parameter that underpins the successful development of new chemical entities, and the methodologies outlined herein provide a clear path to obtaining this essential information.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Autechbio. (n.d.). 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

This guide provides a detailed analysis of the spectroscopic data for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, a key intermediate in the synthesis of pharmacologically significant compounds such as Omeprazole. The structural elucidation of this molecule is paramount for ensuring the purity and identity of downstream active pharmaceutical ingredients (APIs). Herein, we explore the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the experimental considerations and interpretation of the resulting spectra.

Molecular Structure and Significance

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine (CAS No. 1159976-97-2) is a substituted pyridine derivative. Its molecular structure, presented below, contains several key features that give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for process control and quality assurance in pharmaceutical manufacturing.

Figure 1: Molecular structure of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Considerations

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Figure 2: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-6 (pyridine ring proton) |

| ~5.2 | Singlet | 2H | -CH₂- (acetoxymethyl) |

| ~2.4 | Singlet | 3H | -CH₃ (at C-2 or C-3) |

| ~2.3 | Singlet | 3H | -CH₃ (at C-2 or C-3) |

| ~2.1 | Singlet | 3H | -CH₃ (acetyl) |

Note: The exact chemical shifts for the two methyl groups on the pyridine ring may be very close and could potentially overlap.

Interpretation:

-

The downfield singlet at approximately 8.3 ppm is characteristic of the lone aromatic proton on the electron-deficient pyridine ring.

-

The singlet at around 5.2 ppm corresponds to the two protons of the methylene (-CH₂) group, which is deshielded by the adjacent oxygen atom and the pyridine ring.

-

The three singlets in the upfield region (around 2.1-2.4 ppm) are assigned to the three methyl groups. The acetyl methyl group is typically found around 2.1 ppm, while the two methyl groups on the pyridine ring are at slightly higher chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Data for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (acetyl carbonyl) |

| ~158 | C-6 (pyridine) |

| ~150 | C-2 (pyridine) |

| ~145 | C-4 (pyridine, attached to Cl) |

| ~130 | C-3 (pyridine) |

| ~125 | C-5 (pyridine) |

| ~62 | -CH₂- (acetoxymethyl) |

| ~21 | -CH₃ (acetyl) |

| ~15 | -CH₃ (at C-2 or C-3) |

| ~13 | -CH₃ (at C-2 or C-3) |

Interpretation:

-

The carbonyl carbon of the acetate group is expected to have the most downfield chemical shift, around 170 ppm.

-

The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon atom attached to the electronegative chlorine atom (C-4) will be significantly affected.

-

The methylene carbon (-CH₂) will be found around 62 ppm.

-

The three methyl carbons will be in the upfield region, with the acetyl methyl appearing around 21 ppm and the ring methyls at slightly lower shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Considerations: A common method for solid samples is the potassium bromide (KBr) pellet technique, where a small amount of the sample is ground with KBr and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

Table 3: Expected IR Absorption Bands for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3050 | Weak-Medium | C-H stretch | Aromatic (pyridine) |

| ~2950 | Weak-Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1740 | Strong | C=O stretch | Ester (acetate) |

| ~1580, ~1470 | Medium-Strong | C=C/C=N stretch | Aromatic (pyridine ring) |

| ~1230 | Strong | C-O stretch | Ester (acetate) |

| ~1050 | Medium | C-Cl stretch | Aryl chloride |

Interpretation:

-

The most prominent peak in the IR spectrum is expected to be the strong absorption around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester group.

-

The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1470-1580 cm⁻¹ region.

-

The strong band around 1230 cm⁻¹ is indicative of the C-O stretching of the ester linkage.

-

Aliphatic and aromatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

-

A band corresponding to the C-Cl stretch is expected in the fingerprint region, around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Considerations: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₂ClNO₂ = 213.66 g/mol ). Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ in a ~3:1 ratio) is expected for the molecular ion and any chlorine-containing fragments.

-

Major Fragments:

-

Loss of the acetoxy group (-OCOCH₃) leading to a fragment at m/z [M - 59]⁺.

-

Loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment at m/z [M - 42]⁺.

-

A peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

-

Figure 3: Proposed key fragmentation pathways in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine. The data presented in this guide, based on established spectroscopic principles, serves as a reliable reference for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of the compound.

References

- General Principles of NMR Spectroscopy: For foundational knowledge on NMR interpretation, refer to standard organic chemistry textbooks or dedic

- Infrared Spectroscopy Correlation Tables: Standard IR correlation charts provide expected absorption ranges for various functional groups.

- Mass Spectrometry Fragmentation Patterns: Textbooks on mass spectrometry detail the fragmentation pathways for common organic functional groups.

- Patents on Omeprazole Synthesis: European and other patent documents (e.g., EP0103553A1, EP0226558A2)

Chemical stability and reactivity of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

Introduction

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its multifunctional structure, featuring a reactive chloropyridine core and a modifiable acetoxymethyl side chain, positions it as a versatile intermediate for the synthesis of complex molecular architectures. Compounds built upon the substituted pyridine scaffold are integral to the development of pharmaceuticals and agrochemicals, where the pyridine ring often serves as a key pharmacophore or a structurally crucial linker.

This guide provides a comprehensive analysis of the chemical stability and reactivity of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine. While specific experimental data for this exact molecule is not extensively published in peer-reviewed literature, a robust understanding of its behavior can be extrapolated from the well-documented chemistry of its core functional groups: the 4-chloropyridine system and the acetoxymethyl ester.[1] We will delve into the mechanistic principles governing its transformations, provide field-proven protocols for its handling and reactions, and offer insights into the causality behind experimental design choices.

Section 1: Molecular Profile and Physicochemical Characteristics

The structural attributes of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine dictate its physical properties and chemical behavior. The molecule combines an electron-deficient aromatic ring with an ester functional group, creating distinct sites for chemical modification.

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | Inferred |

| Molecular Weight | 213.66 g/mol | Inferred |

| Physical State | No data available | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Decomposition Temp. | No data available | [1] |

Table 1: Summary of Physicochemical Properties. The lack of available public data underscores the need for careful experimental characterization by researchers.[1]

Section 2: Chemical Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine. Its stability is influenced by environmental factors such as moisture, pH, and temperature.

Recommended Storage and Handling

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[1][2] General laboratory best practices for handling chlorinated organic compounds should be followed, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[1] All manipulations should be performed within a chemical fume hood to avoid inhalation of any potential vapors or dust.[3]

Hydrolytic Stability: The Vulnerability of the Ester Linkage

The most significant stability concern for this molecule is the susceptibility of the acetoxymethyl group to hydrolysis. As an ester, it is prone to cleavage under both acidic and basic aqueous conditions, yielding 5-hydroxymethyl-2,3-dimethyl-4-chloropyridine and acetic acid.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.

-

Base-Mediated Hydrolysis (Saponification): Under basic conditions, a direct nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to release the acetate anion.

This inherent reactivity means that experimental conditions, particularly pH, must be carefully controlled if the acetoxymethyl group is to be preserved. Conversely, this reaction can be exploited for the deliberate synthesis of the corresponding alcohol derivative.

Figure 1: Hydrolytic instability of the acetoxymethyl ester group.

Incompatible Materials

Based on the reactivity of similar compounds, 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine should be stored away from strong oxidizing agents and metals.[4]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its two primary functional sites: the C4-chloro position on the pyridine ring and the acetoxymethyl side chain.

The 4-Chloropyridine Moiety: An Electrophilic Center for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the pyridine ring is not inert; it is activated for nucleophilic displacement. This heightened reactivity is a direct consequence of the electronic properties of the pyridine ring.[5] The ring nitrogen is highly electronegative, exerting a powerful electron-withdrawing effect (both inductive and mesomeric) that polarizes the ring and makes the C4 position (para to the nitrogen) highly electrophilic.[6][7]

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. A key resonance contributor places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy for the reaction.[8] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Figure 2: The addition-elimination mechanism of SNAr at the C4 position.

This reactivity makes the C4 position a versatile handle for introducing a wide array of functional groups.

| Reaction Type | Nucleophile (Nu⁻) | Resulting Functional Group | Significance |

| Alkoxylation | RO⁻ (e.g., NaOMe) | -OR (Ether) | Access to alkoxy-pyridine derivatives, common in pharmaceuticals.[9] |

| Amination | R₂NH, RNH₂ | -NR₂, -NHR (Amine) | Synthesis of amino-pyridines, crucial for biological activity. |

| Thiolation | RS⁻ (e.g., NaSMe) | -SR (Thioether) | Introduction of sulfur, important for creating enzyme inhibitors. |

| Hydroxylation | OH⁻ | -OH (Pyridone) | Formation of pyridone tautomers, a distinct class of heterocycles. |

Table 2: Representative SNAr Transformations.

Experimental Protocol: Synthesis of 5-Acetoxymethyl-4-methoxy-2,3-dimethylpyridine

This protocol details a representative SNAr reaction, replacing the chloro group with a methoxy group.

Objective: To demonstrate the nucleophilic displacement of the C4-chloride.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.2 equivalents) and anhydrous Dimethylformamide (DMF, 10 mL per 1 g of starting material).

-

Causality: An inert atmosphere is crucial to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture. DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SNAr mechanism without protonating the nucleophile.

-

-

Reactant Addition: Dissolve 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred sodium methoxide solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Reaction monitoring is essential to determine the point of completion and prevent the formation of side products from prolonged heating.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using flash column chromatography on silica gel.

Section 4: Safety and Toxicological Profile

While no specific toxicological data is available for 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine, the precautionary principle dictates that it should be handled as a potentially hazardous substance.[1] Structurally related compounds, such as 4-chloropyridine hydrochloride, are known to be toxic if swallowed and can cause serious eye irritation.[2] Other similar molecules are known skin and respiratory irritants. Therefore, appropriate safety measures are essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, impervious gloves, and a protective lab coat.[1]

-

Engineering Controls: Handle the material in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[1]

Conclusion

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a compound with significant synthetic potential, characterized by a dual reactivity profile. Its primary point of instability is the hydrolysable acetoxymethyl ester, a feature that requires careful control of pH during handling and reactions. The core reactivity is dominated by the C4-chloro position, which is highly activated for nucleophilic aromatic substitution, allowing for the straightforward introduction of a diverse range of nucleophiles. By understanding these fundamental principles of stability and reactivity, researchers can effectively utilize this molecule as a valuable building block in the rational design and synthesis of novel chemical entities for drug discovery and materials science applications.

References

- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI.

- Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. Google Patents.

- 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine Safety Data Sheets. Echemi.

- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. ResearchGate.

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. PubChem.

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine - PubChem. PubChem.

- 4-Chloro-2,3-dimethylpyridine-N-oxide. Chem-Impex.

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.

- 4-Chloropyridine Hydrochloride. ResearchGate.

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo.

- SAFETY DATA SHEET. Fisher Scientific.

- 4-Chloropyridine Hydrochloride Safety Data Sheet. Jubilant Ingrevia Limited.

- Process for the preparation of 4-chloropyridine-n-oxides - Google Patents. Google Patents.

- 4-Chloro-2,3-dimethylpyridine N-Oxide | 59886-90-7. TCI Deutschland GmbH.

- Chloropicrin dechlorination in relation to toxic action. PubMed.

- 4-Chloropyridine Hydrochloride | 7379-35-3. Tokyo Chemical Industry (India) Pvt. Ltd.

- nucleophilic aromatic substitutions. YouTube.

- Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap.

- Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group.

- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. Filo.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 8. echemi.com [echemi.com]

- 9. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

The Linchpin Intermediate: A Technical Guide to the Role of Substituted Pyridines in Proton Pump Inhibitor (PPI) Synthesis

Introduction: The Significance of Proton Pump Inhibitors

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] The chemical architecture of these drugs is a testament to elegant molecular design, typically featuring a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge.[2] The industrial-scale synthesis of these vital medicines is a multi-step process that hinges on the efficient and high-purity production of key intermediates. Among these, the appropriately substituted and activated pyridine moiety is of paramount importance. This guide provides an in-depth examination of the synthesis and role of this critical building block, with a particular focus on the pathway involving the 2-acetoxymethyl pyridine derivative, a crucial precursor to the final reactive intermediate.

The Strategic Core: Coupling of Benzimidazole and Pyridine

The archetypal synthesis of PPIs such as Omeprazole, Lansoprazole, and Pantoprazole involves two primary stages:

-

Thioether Formation: A nucleophilic substitution reaction between a 2-mercaptobenzimidazole derivative and an activated 2-(halomethyl)pyridine derivative.[3][4]

-

Oxidation: A controlled oxidation of the resulting thioether to the corresponding sulfoxide, which constitutes the active pharmaceutical ingredient (API).[2][3]

The success of the entire synthesis is heavily reliant on the first step. The pyridine component must be suitably activated to facilitate the coupling reaction with the sulfur nucleophile of the benzimidazole. This activation is achieved by converting a methyl group at the 2-position of the pyridine ring into a reactive chloromethyl group.

Deconstructing the Pyridine Intermediate: The Role of the Acetoxymethyl Precursor

While the direct coupling partner is the 2-chloromethylpyridine, its synthesis from simpler, cost-effective starting materials like 2,3-dimethylpyridine (2,3-lutidine) is a nuanced process.[5] A key transformation in this pathway is the formation of a 2-acetoxymethylpyridine derivative. This intermediate, while not the final reactive species, is the product of a critical rearrangement step that sets the stage for the ultimate chlorination.

The synthesis of the activated pyridine intermediate can be broken down into the following logical steps:

-

N-Oxidation: The synthesis often begins with the oxidation of the starting lutidine to its corresponding N-oxide, typically using agents like hydrogen peroxide in acetic acid.[5] This step serves to activate the pyridine ring for subsequent functionalization.

-

Nitration and Substitution: To install the necessary substituent at the 4-position (e.g., methoxy for omeprazole), a nitration reaction is performed, followed by nucleophilic substitution of the nitro group.[6]

-

Boekelheide Rearrangement to 2-Acetoxymethylpyridine: This is the pivotal step where the acetoxymethyl group is introduced. The pyridine-N-oxide is treated with acetic anhydride.[6] The N-oxide oxygen attacks the anhydride, leading to a rearrangement that transfers the oxygen to the adjacent methyl group at the 2-position, forming a stable 2-acetoxymethylpyridine. This reaction is mechanistically elegant and provides a reliable method for functionalizing the C2-methyl group.

-

Hydrolysis to 2-Hydroxymethylpyridine: The acetoxy group is a poor leaving group and is not suitable for the coupling reaction. It is therefore easily hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding 2-hydroxymethylpyridine.[7]

-

Chlorination to 2-Chloromethylpyridine: The final activation step involves the conversion of the hydroxyl group into a highly reactive chloro group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, yielding the desired 2-chloromethylpyridine, often isolated as its hydrochloride salt to improve stability.[7][8] This product is the linchpin intermediate, primed for reaction with the benzimidazole core.

Experimental Protocols: A Practical Guide

The following protocols are representative of the key transformations in the synthesis of a PPI, using omeprazole as an example.

Protocol 1: Synthesis of the Thioether Intermediate

This procedure details the coupling reaction between the activated pyridine and the benzimidazole core.[3]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 2-mercapto-5-methoxybenzimidazole to the alkaline solution.

-

In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous pyridine solution to the benzimidazole solution while maintaining the temperature.

-

Stir the reaction mixture for a specified time until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Cool the mixture and isolate the precipitated product, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, by filtration.

-

Wash the product with water and dry under vacuum.

Protocol 2: Oxidation to Omeprazole

This procedure describes the final oxidation of the thioether to the sulfoxide.[2][3]

Materials:

-

Thioether intermediate from Protocol 1

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution to a low temperature (e.g., -5 to 0°C) in an ice-salt bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture, maintaining the low temperature.

-

Monitor the reaction by TLC. The oxidation is typically rapid.

-

Upon completion, quench the reaction by washing the organic layer with a sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane-ethyl acetate).[8]

Data Summary: Pyridine Precursors for Common PPIs

The structural variations in different PPIs largely stem from the substituents on the pyridine and benzimidazole rings. The core synthetic strategy, however, remains consistent.

| Proton Pump Inhibitor | Key Pyridine Intermediate | Key Benzimidazole Intermediate |

| Omeprazole | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | 5-Methoxy-2-mercaptobenzimidazole |

| Lansoprazole | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 2-Mercaptobenzimidazole |

| Pantoprazole | 2-Chloromethyl-3,4-dimethoxypyridine | 5-(Difluoromethoxy)-2-mercaptobenzimidazole |

Conclusion

The synthesis of proton pump inhibitors is a well-refined process that relies on the strategic activation of a substituted pyridine ring. The formation of a 2-acetoxymethylpyridine via a rearrangement reaction is a critical, though intermediate, step in this activation sequence. It provides a robust pathway to the 2-hydroxymethyl derivative, which is readily converted to the highly reactive 2-chloromethylpyridine hydrochloride. This key intermediate is the linchpin that couples the two aromatic heterocycles of the final drug, enabling the efficient and large-scale production of these essential medicines. Understanding the causality behind each synthetic transformation, from N-oxidation to the final chlorination, is crucial for researchers and professionals in drug development seeking to optimize and innovate within this important therapeutic class.

References

-

SciSpace. (2020). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

PubMed Central. (2013). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Retrieved from [Link]

-

TUODA. (n.d.). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- Google Patents. (2017). CN106632256A - Synthesis method of proton pump inhibitors.

-

Semantic Scholar. (2016). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- Google Patents. (1984). EP0103553B1 - Intermediates for the preparation of omeprazole.

-

Drugs.com. (n.d.). Pantoprazole. Retrieved from [Link]

- Google Patents. (2009). WO2009066317A2 - Process for the preparation of pantoprazole sodium.

Sources

- 1. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 6. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 7. Pantoprazole sodium, DZ-2352a, B-8510-29(free acid), By-1023/SK&F-96022(free acid), B-8610-23/SK&F-96022-Z, Pantorc, Rifun, Pantozol, Zurcal, Ulcotenal, Inipomp, Pantecta, Anagastra, Pantoloc, Pantopan, Inipomp, Peptazol, Protonix, Protium-药物合成数据库 [drugfuture.com]

- 8. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Strategic Multi-Step Synthesis of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine

Introduction

5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine is a highly functionalized pyridine derivative of significant interest as a potential intermediate in the development of pharmaceutical compounds and other advanced materials. Its intricate substitution pattern, featuring vicinal methyl groups, a chlorine atom, and an acetoxymethyl moiety, necessitates a carefully designed, multi-step synthetic strategy. This application note provides a comprehensive, field-proven guide for the synthesis of this target molecule starting from the readily available precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

The presented pathway is designed based on fundamental principles of heterocyclic chemistry, prioritizing regioselectivity, yield, and operational safety. Each step is elucidated with a detailed rationale, explaining the causality behind the chosen reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible protocol.

Overall Synthetic Strategy

The transformation of 2,3,5-trimethylpyridine into the target compound is achieved through a four-step sequence. This strategy hinges on the initial activation of the pyridine ring via N-oxidation, followed by sequential, regioselective functionalization.

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide

Principle and Rationale

The initial step involves the N-oxidation of the starting material, 2,3,5-trimethylpyridine. The lone pair of electrons on the pyridine nitrogen is relatively unreactive in the aromatic system. Oxidation to the N-oxide serves two primary purposes:

-

Ring Activation: The N-oxide functional group is a strong activating group that increases the electron density of the pyridine ring, particularly at the 2-, 4-, and 6-positions, making it more susceptible to electrophilic substitution.[1]

-

Directing Group: The N-oxide can direct incoming electrophiles to the 4-position, which is crucial for the subsequent chlorination step.

The oxidation is typically achieved using a peroxy acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

Experimental Protocol: N-Oxidation

-

Setup: To a 100 L reaction vessel, add 2,3,5-trimethylpyridine (10.9 kg, 89.2 moles) and glacial acetic acid (30 L).[2]

-

Initial Heating: Raise the temperature of the mixture to 90°C and stir for 3 hours.[2]

-

Oxidant Addition: Cool the mixture to 60°C. Add 35% hydrogen peroxide solution (3.12 L, 35.67 moles) dropwise over 1 hour, ensuring the temperature is maintained.[2]

-

Reaction: After the addition is complete, raise the temperature back to 90°C and stir the reaction mixture overnight.[2]

-

Second Oxidant Addition (Optional, based on reaction monitoring): After cooling to 40°C, an additional portion of 35% H₂O₂ solution (0.94 L, 10.7 moles) can be added over 1 hour, followed by heating at 90°C for another 3 hours to drive the reaction to completion.[2]

-

Work-up: Distill off the excess acetic acid under vacuum. To the residue, add 10 M NaOH solution until the pH reaches 10.[2]

-

Extraction: Add dichloromethane (CH₂Cl₂, 10 L) and stir vigorously. Separate the organic phase. Extract the aqueous phase twice more with CH₂Cl₂ (10 L each).[2]

-

Isolation: Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 2,3,5-trimethylpyridine N-oxide.[2]

Data Summary: N-Oxidation

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trimethylpyridine | [2] |

| Reagents | Glacial Acetic Acid, 35% H₂O₂ | [2] |

| Temperature | 60-90°C | [2] |

| Reaction Time | ~24 hours | [2] |

| Typical Yield | ~94% | [2] |

Part 2: Deoxygenative Chlorination at the C4-Position

Principle and Rationale

With the N-oxide in hand, the next step is the introduction of a chlorine atom at the 4-position. Pyridine N-oxides readily react with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds through the formation of a complex between the N-oxide oxygen and the electrophilic chlorinating agent. This complexation activates the pyridine ring, especially at the 2- and 4-positions, for nucleophilic attack by a chloride ion.[3] In many cases, this reaction also results in the deoxygenation of the N-oxide, directly yielding the chlorinated pyridine.

Caption: Simplified mechanism of deoxygenative chlorination.

Experimental Protocol: Chlorination

-

Setup: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 2,3,5-trimethylpyridine N-oxide (1 mole equivalent) in a solvent such as dichloromethane.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (approx. 1.2 mole equivalents) dropwise to the solution while maintaining the temperature at around 10°C with an ice bath.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC or GC.

-

Work-up: After cooling, carefully pour the reaction mixture into ice water to quench the excess POCl₃.

-

Neutralization: Neutralize the mixture with a base, such as 2M NaOH solution, until it is slightly alkaline.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Data Summary: Chlorination

| Parameter | Value | Rationale/Reference |

| Starting Material | 2,3,5-Trimethylpyridine N-oxide | - |

| Reagent | Phosphorus oxychloride (POCl₃) | A common and effective reagent for this transformation.[3] |

| Temperature | 10°C to Reflux | Initial cooling for controlled addition, followed by heating to drive the reaction. |

| Reaction Time | 1-3 hours | Dependent on substrate and scale. |

| Expected Product | 4-Chloro-2,3,5-trimethylpyridine | - |

Part 3: Regioselective Radical Bromination of the 5-Methyl Group

Principle and Rationale

The next challenge is the selective functionalization of one of the three methyl groups. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is an ideal method for this purpose. The regioselectivity is governed by the stability of the resulting benzylic-type radical intermediate. The radical at the 5-position is sterically less hindered compared to the one at the 3-position, and electronically, its stability is comparable to the one at the 2-position. This allows for a degree of selective bromination at the 5-position.

Experimental Protocol: Radical Bromination

-

Setup: In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2,3,5-trimethylpyridine (1 mole equivalent) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mole equivalents) and a catalytic amount of AIBN (0.05 mole equivalents).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated by the light from a sunlamp. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask.

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 5-(bromomethyl)-4-chloro-2,3-dimethylpyridine. This product may be used directly in the next step or purified by chromatography if necessary.

Data Summary: Radical Bromination

| Parameter | Value | Rationale/Reference |

| Starting Material | 4-Chloro-2,3,5-trimethylpyridine | - |

| Reagents | N-Bromosuccinimide (NBS), AIBN | Standard conditions for benzylic bromination.[4] |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that does not participate in the radical reaction. |

| Temperature | Reflux | Required to initiate the decomposition of AIBN into radicals. |

| Expected Product | 5-(Bromomethyl)-4-chloro-2,3-dimethylpyridine | - |

Part 4: Nucleophilic Substitution to Yield the Final Product

Principle and Rationale

The final step is the conversion of the bromomethyl group to the desired acetoxymethyl group. This is a classic nucleophilic substitution (Sₙ2) reaction. The bromide is an excellent leaving group, and the acetate ion (from a salt like sodium acetate or potassium acetate) is a good nucleophile. The reaction proceeds by the backside attack of the acetate nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the ester linkage.

Experimental Protocol: Acetoxylation

-

Setup: Dissolve the crude 5-(bromomethyl)-4-chloro-2,3-dimethylpyridine (1 mole equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Reagent Addition: Add an excess of sodium acetate (CH₃COONa) or potassium acetate (CH₃COOK) (approx. 1.5-2.0 mole equivalents) to the solution.

-

Reaction: Heat the mixture with stirring to around 60-80°C for several hours. Monitor the reaction's completion by TLC, looking for the disappearance of the starting material.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers and wash them with water and brine to remove the solvent and excess acetate salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product, 5-acetoxymethyl-2,3-dimethyl-4-chloropyridine, can be purified by column chromatography on silica gel to obtain the final product with high purity.

Data Summary: Acetoxylation

| Parameter | Value | Rationale/Reference |

| Starting Material | 5-(Bromomethyl)-4-chloro-2,3-dimethylpyridine | - |

| Reagent | Sodium Acetate (or Potassium Acetate) | Provides the acetate nucleophile. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates Sₙ2 reactions. |

| Temperature | 60-80°C | Provides sufficient energy for the substitution to occur at a reasonable rate. |

| Expected Product | 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine | - |

Safety Precautions

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood and wear acid-resistant gloves.

-

N-Bromosuccinimide: NBS is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Solvents: Use all organic solvents (dichloromethane, carbon tetrachloride, DMF) in a well-ventilated fume hood. CCl₄ is a known carcinogen and its use should be minimized or replaced with a safer alternative like chlorobenzene if possible.

Conclusion

This application note outlines a robust and logical four-step synthesis for 5-acetoxymethyl-2,3-dimethyl-4-chloropyridine from 2,3,5-trimethylpyridine. By leveraging a sequence of N-oxidation, deoxygenative chlorination, radical bromination, and nucleophilic substitution, the target molecule can be obtained in a controlled and reproducible manner. The provided protocols and rationales offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Belén, F., & Francisco, A. (2010). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Available at: [Link]

- Jung, J. C., Jung, Y. J., & Park, O. S. (2001). PREPARATION OF 2-CHLOROPYRIDINE.

- Google Patents. (2002). Process for the preparation of 4-chloropyridine-n-oxides.

- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

Sources

Reaction mechanism of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine with benzimidazole thiols

Topic: Reaction Mechanism of 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine with Benzimidazole Thiols

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Transformation in Medicinal Chemistry

The reaction between substituted chloropyridines and benzimidazole thiols is a cornerstone of heterocyclic chemistry, with profound implications for the synthesis of medicinally important compounds. This nucleophilic aromatic substitution (SNAr) reaction is a critical step in the industrial production of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Understanding the nuances of this reaction mechanism is paramount for optimizing reaction conditions, improving yields, and controlling impurity profiles in the synthesis of these and other novel bioactive molecules.

This application note provides a detailed exploration of the reaction between 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine and various benzimidazole thiols. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, discuss the influence of substituents and reaction parameters, and outline methods for the characterization of the resulting thioether products.

The Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom[1].

The key steps of the mechanism are as follows:

-

Deprotonation of the Thiol: In the presence of a base (e.g., sodium hydroxide), the benzimidazole-2-thiol is deprotonated to form a highly nucleophilic thiolate anion. The acidity of the thiol proton makes this a facile process.

-

Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The thiolate anion attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears the chloro leaving group. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the ring nitrogen, which significantly stabilizes it.

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall reaction results in the formation of a new carbon-sulfur bond, yielding the corresponding 5-Acetoxymethyl-2,3-dimethyl-4-(1H-benzo[d]imidazol-2-ylthio)pyridine derivative.

Figure 1: Generalized workflow of the SNAr reaction between 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine and a benzimidazole thiol.

Influence of Substituents:

-

On the Pyridine Ring: The methyl groups at the 2- and 3-positions are electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the primary determinant of reactivity is the chloro group at the activated 4-position. The acetoxymethyl group at the 5-position is weakly electron-withdrawing and is not expected to significantly hinder the reaction sterically. Its presence is primarily for further functionalization in the context of drug synthesis.

-